molecular formula C15H17N5O2 B14209784 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol CAS No. 833481-66-6

3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol

Cat. No.: B14209784
CAS No.: 833481-66-6
M. Wt: 299.33 g/mol
InChI Key: ZUMSEHCIMSCAEU-UHFFFAOYSA-N
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Description

3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring fused with a pyrimidine ring, which is further substituted with an amino group and an ethoxyethyl group. The phenol group attached to the pyrazole ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amino group and the ethoxyethyl group. The final step involves the attachment of the phenol group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates. In medicinal chemistry, it serves as a scaffold for designing inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, it is studied for its potential anticancer properties due to its ability to inhibit the proliferation of cancer cells .

Mechanism of Action

The mechanism of action of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interfere with key signaling pathways makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

CAS No.

833481-66-6

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

3-[4-amino-1-(2-ethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]phenol

InChI

InChI=1S/C15H17N5O2/c1-2-22-7-6-20-15-12(14(16)17-9-18-15)13(19-20)10-4-3-5-11(21)8-10/h3-5,8-9,21H,2,6-7H2,1H3,(H2,16,17,18)

InChI Key

ZUMSEHCIMSCAEU-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N

Origin of Product

United States

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